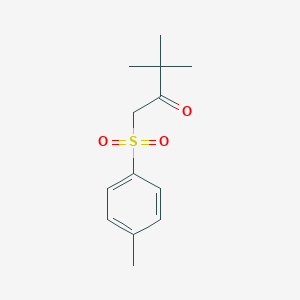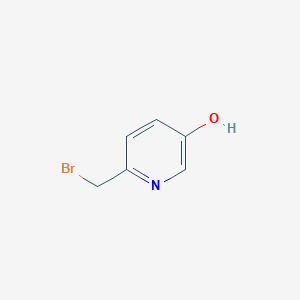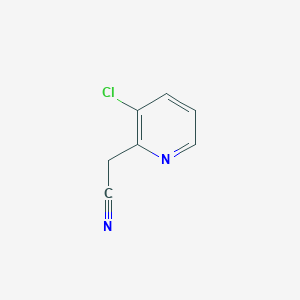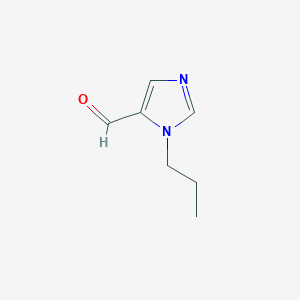
Stannane, tributyl-1-cyclohexen-1-yl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl-1-cyclohexen-1-yl-, typically involves the reaction of tributyltin hydride with 1-cyclohexen-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl-1-cyclohexen-1-yl-, undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reduction: Commonly uses radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution: Often involves halides and bases under mild conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, alkanes, and complex organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, tributyl-1-cyclohexen-1-yl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical and coupling reactions.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of stannane, tributyl-1-cyclohexen-1-yl-, primarily involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent. The compound’s molecular targets include various organic substrates, which undergo reduction or substitution reactions facilitated by the stannane .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Triphenyltin hydride
- Tributyl(1-ethoxyvinyl)stannane
Uniqueness
Stannane, tributyl-1-cyclohexen-1-yl-, is unique due to its specific structure, which imparts distinct reactivity in radical and coupling reactions. Its cyclohexenyl group provides steric and electronic effects that differentiate it from other organotin hydrides .
Properties
IUPAC Name |
tributyl(cyclohexen-1-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2,4-6H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYRCTCRALMZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472555 | |
| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100073-20-9 | |
| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)





![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)



